molecular formula C15H10O2 B1619993 2-Acetyl-9-fluorenone CAS No. 42136-05-0

2-Acetyl-9-fluorenone

Cat. No.: B1619993
CAS No.: 42136-05-0
M. Wt: 222.24 g/mol
InChI Key: CWXNCOWTIATRLD-UHFFFAOYSA-N
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Description

Contextualization within Fluorene (B118485) and Fluorenone Chemistry

To fully appreciate the role of 2-acetyl-9-fluorenone, it is essential to understand its position within the broader family of fluorene and fluorenone compounds. Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene (B151609) rings fused to a central five-membered ring with a methylene (B1212753) bridge. researchgate.netwikipedia.org This structure imparts a planar geometry and unique electronic properties. researchgate.net The methylene bridge in fluorene is weakly acidic, allowing for functionalization at the C9 position. wikipedia.org

Fluorenone is derived from fluorene by the oxidation of the methylene bridge to a ketone group. wikipedia.org This transformation from a CH₂ group to a C=O group significantly alters the molecule's electronic and chemical properties. The introduction of the carbonyl group makes fluorenone an electron-accepting unit, a crucial characteristic for applications in organic electronics. rsc.org this compound is a further modification, where an acetyl group (–COCH₃) is attached to the 2-position of the fluorenone backbone. This addition not only influences the electronic properties but also provides a reactive site for a variety of chemical transformations. tandfonline.com

The synthesis of substituted fluorenones like this compound can be achieved through various methods, including the Friedel-Crafts acylation of fluorene followed by oxidation, or the acylation of pre-formed fluorenone. tandfonline.comclockss.org The choice of synthetic route allows for the introduction of a wide array of functional groups onto the fluorenone core, enabling the fine-tuning of its properties for specific applications. nih.govtandfonline.comorganic-chemistry.org

PropertyFluoreneFluorenoneThis compound
Molecular Formula C₁₃H₁₀C₁₃H₈OC₁₅H₁₀O₂
Molar Mass ( g/mol ) 166.22180.20222.24
Key Functional Group Methylene bridge (-CH₂-)Ketone (-C=O)Ketone (-C=O) and Acetyl (-COCH₃)
CAS Number 86-73-7486-25-942136-05-0

Significance of Substituted Fluorenones in Contemporary Academic Research

Substituted fluorenones, including this compound, are of significant interest in modern academic research due to their tunable photophysical and physicochemical properties. researchgate.netresearchgate.net These characteristics make them highly valuable in the field of materials science, particularly for the development of organic electronic devices. sioc-journal.cnujpronline.com

Fluorenone derivatives are widely utilized as core components in:

Organic Light-Emitting Diodes (OLEDs): Their electron-accepting nature and high thermal stability make them suitable as host materials for phosphorescent emitters or as electron-transporting layers in OLED devices. rsc.orgsigmaaldrich.com

Organic Field-Effect Transistors (OFETs): The ability to functionalize the fluorenone core allows for the design of n-type organic semiconductors with high charge carrier mobility. rsc.org

Organic Solar Cells (OSCs): Fluorenone-based molecules have been investigated as non-fullerene acceptors and as components in dye-sensitized solar cells due to their favorable electronic properties. rsc.orgresearchgate.net

Chemosensors: The fluorescent properties of some fluorenone derivatives can be modulated by the presence of specific analytes, making them useful in chemical sensing applications. sioc-journal.cn

Beyond materials science, substituted fluorenones serve as crucial intermediates in organic synthesis. The reactivity of the ketone and other substituents on the aromatic rings allows for the construction of complex molecular architectures, including those with potential biological activity. ujpronline.comnih.gov For instance, the fluorenone scaffold is found in some natural products and has been incorporated into molecules designed for medicinal chemistry research. researchgate.netujpronline.com

This compound, in particular, serves as a versatile precursor. The acetyl group can undergo a range of reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions to form larger conjugated systems. smolecule.comorgsyn.org This reactivity has been exploited in the synthesis of more complex fluorene and spirobifluorene derivatives, which are themselves important in materials and supramolecular chemistry. clockss.org

Properties

IUPAC Name

2-acetylfluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c1-9(16)10-6-7-12-11-4-2-3-5-13(11)15(17)14(12)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXNCOWTIATRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296487
Record name 2-Acetyl-9-fluorenone
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42136-05-0
Record name NSC109581
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetyl-9-fluorenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Acetyl 9 Fluorenone and Its Derivatives

Direct Acylation Routes for the Fluorenone Core

Direct acylation methods introduce the acetyl group directly onto the aromatic backbone of either 9H-fluorene, which is subsequently oxidized, or onto the 9-fluorenone (B1672902) scaffold itself. These routes are often favored for their straightforwardness.

Friedel-Crafts Acetylation of 9H-Fluorene and Subsequent Oxidation

A prevalent and effective two-step method for synthesizing 2-acetyl-9-fluorenone involves the initial Friedel-Crafts acetylation of 9H-fluorene, followed by the oxidation of the resulting 2-acetyl-9H-fluorene. researchgate.net

The Friedel-Crafts acetylation of 9H-fluorene using acetyl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), typically yields a mixture of mono- and diacetylated products. researchgate.net The regioselectivity of the monoacetylation is influenced by reaction conditions such as solvent polarity, temperature, and reaction time. researchgate.netresearchgate.net Monoacetylation of 9H-fluorene in chloroalkanes or nitromethane (B149229) predominantly gives a mixture of 2-acetyl-9H-fluorene and 4-acetyl-9H-fluorene, with the 2-isomer being the major product. researchgate.net The use of dichloroethane as a solvent has shown favorable results in terms of reactivity. researchgate.net

The subsequent oxidation of the methylene (B1212753) bridge at the C9 position of 2-acetyl-9H-fluorene to a carbonyl group yields the target compound, this compound. Various oxidizing agents can be employed for this transformation. For instance, oxidation of 2-acetylfluorene (B1664035) can be achieved using chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). Another established method involves the use of sodium dichromate dihydrate in glacial acetic acid. orgsyn.org Air oxidation in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF) also provides an efficient and greener route to 9-fluorenone derivatives from their corresponding 9H-fluorenes. researchgate.netgoogle.com

Table 1: Reaction Conditions for Friedel-Crafts Acetylation of 9H-Fluorene

CatalystAcetylating AgentSolventTemperature (°C)Major ProductsReference
AlCl₃Acetyl chlorideDichloroethane832-acetyl-9H-fluorene, 4-acetyl-9H-fluorene researchgate.net
AlCl₃Acetyl chlorideCarbon disulfideReflux2-acetyl-9H-fluorene, 4-acetyl-9H-fluorene, 2,7-diacetyl-9H-fluorene researchgate.net
AlCl₃Acetyl chlorideNitromethane252-acetyl-9H-fluorene, 4-acetyl-9H-fluorene researchgate.net

Direct Acetylation of 9-Fluorenone Scaffolds

The direct Friedel-Crafts acetylation of the 9-fluorenone core is another synthetic route to this compound. This method avoids the separate oxidation step required when starting from 9H-fluorene. The reaction typically involves treating 9-fluorenone with an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst. However, the deactivating effect of the carbonyl group at C9 can make the aromatic rings of 9-fluorenone less susceptible to electrophilic substitution compared to 9H-fluorene, potentially requiring harsher reaction conditions. saskoer.ca

Functional Group Interconversions and Strategic Modifications

The synthesis of this compound and its derivatives can also be achieved by modifying a pre-existing fluorenone structure. These methods rely on the strategic introduction of the acetyl group or the derivatization of an already functionalized fluorenone core.

Introduction of Acetyl Moieties onto the Fluorenone Skeleton

Beyond direct acylation, other synthetic transformations can be employed to introduce an acetyl group onto the fluorenone skeleton. These functional group interconversions (FGI) offer alternative pathways, especially when direct acylation is not feasible or leads to undesired byproducts. ias.ac.in For example, a carboxylic acid group at the 2-position of fluorenone can be converted into an acetyl group through various established organic reactions.

Derivatization of Pre-functionalized Fluorenones

A versatile approach to a wide array of this compound derivatives involves the chemical modification of a fluorenone that already bears the acetyl group or a precursor functional group. For instance, 9-fluorenone-2-carboxylic acid, which can be synthesized by the oxidation of 2-acetylfluorene, serves as a valuable precursor. orgsyn.org This carboxylic acid can then be subjected to various derivatization reactions to introduce a wide range of functionalities onto the fluorenone core, leading to a diverse library of compounds.

Divergent Synthesis Approaches for Fluorenone Derivatives

Divergent synthesis strategies are powerful tools in medicinal chemistry and materials science for the rapid generation of compound libraries from a common intermediate. rsc.org In the context of this compound derivatives, a divergent approach would involve the synthesis of a core this compound structure which is then elaborated through a series of reactions to produce a variety of structurally related compounds. This can be achieved by leveraging the reactivity of the acetyl group, the carbonyl group at C9, or other positions on the aromatic rings. For example, ortho-alkynylarylketones have been utilized as common precursors for the divergent synthesis of fluorenone derivatives under acidic conditions. rsc.orgresearchgate.net This strategy allows for the efficient exploration of the chemical space around the this compound scaffold, facilitating the discovery of new compounds with desired properties.

Catalytic Strategies in this compound Synthesis

Catalysis is fundamental to the synthesis of this compound, offering pathways that enhance reaction rates, improve selectivity, and reduce the severity of reaction conditions. Both Lewis acid catalysis and phase transfer catalysis have been instrumental in the development of synthetic routes to this class of compounds.

Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone in the synthesis of this compound, primarily through the Friedel-Crafts acylation reaction. wikipedia.org This method involves the introduction of an acetyl group onto the fluorene (B118485) or fluorenone backbone using an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid. scispace.comresearchgate.net The Lewis acid acts as an electron pair acceptor, activating the acetylating agent and facilitating the electrophilic aromatic substitution. wikipedia.org

Common Lewis acids employed for this purpose include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). scispace.com The choice of catalyst, solvent, and reaction temperature significantly influences the reactivity and regioselectivity of the acylation. For instance, the acetylation of 9H-fluorene with acetyl chloride and aluminum chloride can yield a mixture of monoacetylated products, with 2-acetyl-9H-fluorene being the dominant isomer. scispace.comresearchgate.net Subsequent oxidation of the 9-position would then lead to this compound.

The reaction conditions can be tuned to control the degree of acylation. For example, using an excess of the acetylating agent and Lewis acid at reflux temperatures can lead to diacetylation, yielding compounds like 2,7-diacetyl-9H-fluorene. scispace.comresearchgate.net Solvents such as dichloromethane, 1,2-dichloroethane, and carbon disulfide are frequently used, and their polarity can affect the product distribution. scispace.comsmolecule.com

Detailed research findings on the Lewis acid-catalyzed synthesis of acetylated fluorenes are presented in the table below.

Table 1: Lewis Acid-Catalyzed Acetylation of Fluorene Derivatives

Starting Material Acetylating Agent Lewis Acid Solvent Temperature (°C) Major Product(s) Yield (%) Citation(s)
9H-Fluorene Acetyl chloride AlCl₃ Carbon disulfide Not specified 2-Acetyl-9H-fluorene, 4-Acetyl-9H-fluorene, 2,7-Diacetyl-9H-fluorene 5-11 (diacetyl) scispace.comresearchgate.net
9H-Fluorene Acetyl chloride AlCl₃ Dichloroethane Reflux 2,7-Diacetyl-9H-fluorene >97 scispace.comresearchgate.net
9H-Fluorene Acetic anhydride AlCl₃ Dichloroethane Not specified 2-Acetyl-9H-fluorene, 2,7-Diacetyl-9H-fluorene Not specified scispace.com
9,9'-Spirobifluorene Acetyl chloride AlCl₃ Dichloromethane Not specified 2-Acetyl-9,9'-spirobifluorene >85 (regioselectivity) smolecule.com

This table is interactive. Users can sort and filter the data as needed.

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. acenet.edu This is achieved by using a phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase to the other where the reaction can occur. acenet.educrdeepjournal.org This methodology can enhance reaction rates, improve yields, and often allows for milder reaction conditions. crdeepjournal.org

In the context of fluorenone synthesis, PTC has been successfully applied to oxidation and alkylation reactions. For the synthesis of 9-fluorenone from fluorene, phase transfer catalysts like quaternary ammonium salts or crown ethers can be used to transfer an oxidizing agent or a base between phases. google.comgoogle.com For example, a method for preparing 9-fluorenone from industrial fluorene utilizes a quaternary ammonium salt as a phase transfer agent in a toluene-water solvent system with an alkali catalyst. google.com Similarly, the synthesis of 2-bromo-9-fluorenone (B123733) has been achieved using a phase transfer catalyst to facilitate the reaction between 9-fluorenone and a brominating agent in an aqueous solution. google.com

While direct examples of the synthesis of this compound using PTC are not extensively documented in the provided search results, the principles of PTC can be applied to its synthesis. For instance, the oxidation of 2-acetyl-9H-fluorene to this compound could potentially be carried out under PTC conditions, which are known to be effective for the oxidation of fluorene itself. researchgate.net This approach offers the advantage of using milder and potentially greener oxidizing agents. Furthermore, PTC is a well-established method for various alkylation and substitution reactions, suggesting its potential utility in the synthesis of more complex derivatives of this compound. crdeepjournal.org

Green Chemistry Considerations in Synthetic Pathways

The principles of green chemistry provide a framework for evaluating and improving the environmental performance of chemical processes. acs.org The synthesis of this compound can be analyzed through this lens, with a focus on catalysis, atom economy, and the use of auxiliary substances like solvents.

Catalysis and Atom Economy: The use of catalytic reagents is a core principle of green chemistry, as catalysts are used in small amounts and can be recycled, unlike stoichiometric reagents which are consumed in the reaction and generate more waste. acs.orgijnc.ir The Friedel-Crafts acylation, while catalytic in Lewis acid, often requires more than stoichiometric amounts of the catalyst, which can complicate purification and waste treatment. smolecule.com However, catalytic methods are inherently superior to non-catalytic alternatives. The atom economy of a reaction, which measures the efficiency of incorporating reactant atoms into the final product, is another key metric. acs.org Addition and rearrangement reactions have 100% atom economy, while substitution and elimination reactions are less efficient. The Friedel-Crafts acylation, being a substitution reaction, has a lower atom economy due to the formation of byproducts like HCl.

Alternative Reagents and Pathways: A key aspect of green chemistry is the pursuit of alternative synthetic routes that use less hazardous materials. The traditional Friedel-Crafts acylation often uses corrosive and water-sensitive Lewis acids like AlCl₃. Research into more benign catalysts, such as solid acid catalysts or recyclable catalytic systems, is an active area of green chemistry. ijcrt.org Aerobic oxidation, using air as the oxidant in the presence of a base, represents a greener alternative for converting fluorenes to fluorenones, as it avoids the use of toxic heavy metal oxidants like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄). researchgate.net Phase transfer catalysis can also contribute to greener processes by enabling the use of water as a solvent and reducing the need for harsh organic solvents. crdeepjournal.org

Advanced Characterization Techniques for 2 Acetyl 9 Fluorenone Derivatives

Spectroscopic Methods for Molecular and Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the connectivity of atoms, the types of functional groups present, and the electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For fluorenone derivatives, ¹H and ¹³C NMR spectroscopy reveal distinct chemical shifts that are characteristic of the fluorenone backbone and its substituents. In the case of 2,7-dimethyl-9H-fluoren-9-one, a related compound, the aromatic protons resonate in the range of δ 7.20–7.65 ppm, while the methyl protons appear as a singlet at δ 2.36 ppm. The carbonyl carbon (C=O) of the fluorenone core typically exhibits a resonance around δ 193.7 ppm in the ¹³C NMR spectrum. For 2-Acetyl-9-fluorenone, specific signals corresponding to the acetyl group's methyl protons and carbonyl carbon would be expected, in addition to the characteristic peaks of the fluorenone skeleton.

Compound ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm) Reference
2,7-Dimethyl-9H-fluoren-9-oneAromatic H: 7.65–7.20 (m, 8H), Methyl H: 2.36 (s, 6H)C=O: 193.7, Aromatic C: 120–145, Methyl C: 21.9
2-Nitro-9-fluorenone (B187283)8.24 (s, 1H), 8.02-8.04 (d, 1H), 7.60-7.64 (m, 2H), 7.34-7.39 (m, 3H)Not specified google.com
9-Phenyl-9-fluorenolNot specified83.5, 120.0, 124.7, 125.3, 127.1, 128.1, 128.4, 129.0, 139.5, 143.1, 150.3 orgsyn.org

Infrared (IR) Spectroscopy provides information about the vibrational modes of functional groups. The IR spectrum of a fluorenone derivative is characterized by a strong absorption band corresponding to the stretching vibration of the ketone carbonyl group (C=O), typically appearing in the range of 1710–1746 cm⁻¹. google.comlibretexts.orglibretexts.org For instance, the C=O stretch in 9-fluorenone (B1672902) is observed at 1710 cm⁻¹, while in 2-nitro-9-fluorenone it shifts to 1746 cm⁻¹. google.com The presence of the acetyl group in this compound would introduce an additional C=O stretching frequency. Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. libretexts.org

Compound/Functional Group Characteristic IR Absorption (cm⁻¹) Reference
Ketone C=O Stretch (general)1710–1740 libretexts.orglibretexts.org
9-Fluorenone (C=O)1710 google.com
2-Nitro-9-fluorenone (C=O)1746 google.com
2-Bromo-9-fluorenone (B123733) (C=O)1738 google.com
Aromatic C-H Stretch3000–3100 libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule. 9-Fluorenone exhibits a maximum absorption wavelength (λmax) at approximately 257 nm. rsc.org Generally, ketones show a weak absorption band in the 270–300 nm region, which is attributed to the n→π* transition of the carbonyl group. masterorganicchemistry.com The extent of conjugation in fluorenone derivatives significantly influences their absorption spectra. nycu.edu.tw

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's conformation and how it packs in the solid state.

Studies on various fluorenone derivatives have revealed that they often crystallize in monoclinic or orthorhombic systems. mdpi.comresearchgate.net For example, 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one crystallizes in the monoclinic space group P2₁/c. mdpi.com The crystal structure of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide was determined to be orthorhombic, with the space group Pbcn. researchgate.net The analysis of these crystal structures provides crucial information on non-covalent interactions, such as π–π stacking and hydrogen bonding, which govern the supramolecular architecture. acs.org While the specific crystal structure for this compound is not detailed in the provided search results, the data from its derivatives offer valuable insights into the expected structural parameters. The structural determination of related compounds is often achieved using software like SHELX.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference | | --- | --- | --- | --- | | 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one | Monoclinic | P2₁/c | a = 6.6190(1) Å, b = 13.7115(1) Å, c = 22.1683(3) Å, β = 110.080(1)° | mdpi.com | | 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | Orthorhombic | Pbcn | a = 19.8130(12) Å, b = 8.1643(5) Å, c = 14.9521(9) Å | researchgate.net | | 9-Fluorenone-4-carbonyl chloride derivative | Monoclinic | P2₁/c | a = 19.078 Å, b = 7.2068 Å, c = 19.443 Å | |

Microscopy Techniques for Supramolecular Assemblies

Microscopy techniques are indispensable for visualizing the morphology and organization of molecules on surfaces. These methods allow for the direct observation of self-assembled structures at the nanoscale.

Scanning Tunneling Microscopy (STM) of Self-Assembled Monolayers

Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that can image conductive surfaces with atomic resolution. nih.gov It is particularly well-suited for studying the two-dimensional (2D) self-assembly of organic molecules into ordered monolayers on substrates like highly oriented pyrolytic graphite (B72142) (HOPG). rsc.orgacs.orgmdpi.comresearchgate.net

Research on various fluorenone derivatives has demonstrated their ability to form highly ordered 2D supramolecular structures. The self-assembly process is driven by a delicate balance of intermolecular interactions, including dipole-dipole interactions, van der Waals forces, and hydrogen bonding. nih.govrsc.org The specific patterns formed, such as linear lamellae or cyclic arrangements, are highly dependent on the nature of the substituents on the fluorenone core and the solvent used during deposition. rsc.orgacs.org

For instance, studies on 2,7-bis(10-n-alkoxycarbonyl-decyloxy)-9-fluorenone derivatives have shown that the length of the alkoxy chains influences the packing arrangement, leading to either interdigitated or tail-to-tail configurations. rsc.org Similarly, the self-assembly of 2,7-ditridecyloxy-9-fluorenone is highly responsive to the polarity of the solvent, resulting in different polymorphic structures. acs.org The introduction of bromine atoms as substituents has been shown to direct the self-assembly through halogen bonding. mdpi.com While direct STM studies on this compound are not available in the search results, these findings suggest that the acetyl group would play a significant role in directing the formation of self-assembled monolayers through specific intermolecular interactions.

| Fluorenone Derivative | Substrate | Observed Self-Assembled Structures | Driving Interactions | Reference | | --- | --- | --- | --- | | 2,7-bis(10-n-alkoxycarbonyl-decyloxy)-9-fluorenone | HOPG | Linear and cyclic patterns | Dipole-dipole, van der Waals | rsc.org | | 2,7-ditridecyloxy-9-fluorenone | HOPG | Linear and alternate lamella patterns | Solvent-dependent polarity | acs.org | | Bromo-substituted fluorenones | HOPG | Alternate and lamellar patterns | Halogen bonding | mdpi.com | | 2,7-bis-nonyloxy-9-fluorenone | HOPG | Linear lamellae, semi-circle like patterns | Dipole-dipole, C-H···O=C hydrogen bonds | researchgate.net |

Reactivity and Mechanistic Investigations of 2 Acetyl 9 Fluorenone

Electronic Effects of the Acetyl and Fluorenone Moieties on Reactivity

The chemical behavior of 2-Acetyl-9-fluorenone is significantly influenced by the electronic properties of both the fluorenone nucleus and the acetyl group. The fluorenone core, with its fused benzene (B151609) rings, provides a large π-electron system. smolecule.com The carbonyl group within the fluorenone structure and the acetyl group are both electron-withdrawing. masterorganicchemistry.comyoutube.com

These electron-withdrawing characteristics have several consequences for the molecule's reactivity:

Electrophilicity: The carbonyl carbon of the fluorenone and the acetyl group are electrophilic, making them susceptible to attack by nucleophiles. smolecule.comquizlet.com

Acidity of Protons: The protons on the fluorene (B118485) ring are influenced by the electron-withdrawing nature of the carbonyl and acetyl groups, affecting their reactivity in substitution reactions.

Reactivity in Substitution Reactions: The presence of the acetyl group, a deactivating group, influences the rate and position of electrophilic aromatic substitution reactions on the fluorene ring system. masterorganicchemistry.com Functional groups that can accept a pi bond from the aromatic ring, such as carbonyl groups, are strongly deactivating and slow down the rate of electrophilic aromatic substitution. masterorganicchemistry.com

The combination of these electronic effects dictates the specific conditions required for various transformations and the regioselectivity of reactions involving the aromatic rings.

Comprehensive Analysis of Reaction Pathways and Transformations

Fluorenone derivatives can undergo oxidation reactions, often targeting the fluorene ring system or substituents. aiinmr.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can be used to oxidize fluorene derivatives to their corresponding fluorenone counterparts. For instance, 2-acetylfluorene (B1664035) can be oxidized to 2-acetylfluorenone. orgsyn.org The oxidation of 2-acetylfluorene to fluorenone-2-carboxylic acid has also been reported using sodium dichromate in acetic acid. orgsyn.org

In some cases, the acetyl group itself can be oxidized to a carboxylic acid. smolecule.com The specific products of oxidation reactions depend on the reagents and reaction conditions employed.

Table 1: Examples of Oxidation Reactions

Starting MaterialOxidizing Agent(s)Product(s)
2-AcetylfluoreneSodium dichromate, Acetic acidFluorenone-2-carboxylic acid
FluorenePotassium permanganate9-Fluorenone (B1672902)
2-Acetyl-9,9'-spirobifluoreneNot specifiedCarboxylic acid derivatives

This table provides illustrative examples of oxidation reactions involving fluorene and its derivatives.

The carbonyl group of the fluorenone moiety in this compound is susceptible to reduction. Common reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) can be employed to convert the ketone to a secondary alcohol, yielding the corresponding fluorenol derivative. quizlet.com

The mechanism of reduction by agents like NaBH4 involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon. quizlet.com This initial nucleophilic attack breaks the carbon-oxygen π-bond, forming an alkoxide intermediate. quizlet.com Subsequent protonation of this intermediate, typically during an acidic workup, yields the final alcohol product. quizlet.com

Studies on the photoreduction of fluorenone have also been conducted, which can proceed via its triplet excited state. researchgate.net Additionally, transfer hydrogenation using organic reductants like 1-acetyl-2,3-dimethylimidazolidine has been shown to reduce 9-fluorenone smoothly, operating through a hydride transfer from the C-2 position of the reductant. organic-chemistry.org

Table 2: Common Reducing Agents for Fluorenones

Reducing AgentType of ReductionTypical Product
Sodium borohydride (NaBH4)Hydride reductionSecondary alcohol
Lithium aluminum hydride (LiAlH4)Hydride reductionSecondary alcohol
1-Acetyl-2,3-dimethylimidazolidineTransfer hydrogenationSecondary alcohol

This table summarizes common reducing agents and the expected products from the reduction of fluorenones.

The carbonyl group of 9-fluorenone and its derivatives can participate in condensation reactions with primary amines to form Schiff bases (imines). jocpr.comusu.ac.id This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond of the Schiff base. usu.ac.id

The formation of Schiff bases from 9-fluorenone has been achieved with various amines, including thiosemicarbazide (B42300) and semicarbazide. jocpr.com These reactions are often carried out in a suitable solvent like ethanol (B145695), sometimes with the addition of a catalytic amount of acid. jocpr.com The synthesis of Schiff bases from 9-fluorenone and 2-thiophene carboxylic acid hydrazide has also been reported. researchgate.net

Table 3: Examples of Schiff Base Formation from 9-Fluorenone

Amine ReactantResulting Schiff Base Type
ThiosemicarbazideThiosemicarbazone
SemicarbazideSemicarbazone
Ethylene diamineBis-Schiff base
2-Thiophene carboxylic acid hydrazideHydrazone

This table illustrates the types of Schiff bases formed from the condensation of 9-fluorenone with different amines.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying the aromatic rings of fluorenone derivatives. masterorganicchemistry.com The regioselectivity of these reactions is directed by the existing substituents on the aromatic system. The fluorenone core itself is generally less reactive towards electrophilic attack than benzene due to the deactivating effect of the carbonyl group. youtube.com

Nucleophilic substitution reactions can occur at different positions in this compound. The carbon of the carbonyl group is an electrophilic center and can be attacked by nucleophiles. quizlet.commasterorganicchemistry.com

Furthermore, the acetyl group itself can potentially undergo nucleophilic substitution. Another possibility for nucleophilic substitution involves the aromatic ring, particularly if a suitable leaving group is present. While unsubstituted aromatic rings are generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution (SNAr).

Reactions involving acetylide ions, which are potent nucleophiles, are important for forming new carbon-carbon bonds. lumenlearning.com These reactions typically proceed via an SN2 mechanism with primary alkyl halides. lumenlearning.com

Kinetic and Detailed Mechanistic Studies of this compound Reactions

The reactivity of the fluorenone framework, particularly when substituted with an acetyl group at the C-2 position, is a subject of detailed mechanistic investigation. These studies employ kinetic analysis, spectroscopic identification of transient species, and isotopic labeling to elucidate the precise pathways of its chemical transformations. The principles governing these reactions are often explored through closely related fluorene and 9-fluorenone derivatives, providing a robust framework for understanding the behavior of this compound.

Reaction Rate Determinations and Order Analysis

Kinetic studies are fundamental to understanding reaction mechanisms, with the determination of reaction rates and order providing the first layer of insight into the molecular events of a transformation. The rate of a chemical reaction is influenced by factors such as concentration and temperature, and the reaction order indicates how many species are involved in the rate-determining step. masterorganicchemistry.com

In other systems, such as the solvolysis of 9-aryl-9-chlorofluorenes, first-order rate coefficients have been measured to quantify reactivity. rsc.org In cases where a reactant is also the solvent (solvolysis), its concentration remains effectively constant, leading to pseudo-first-order kinetics where the rate appears to depend only on the concentration of the substrate. masterorganicchemistry.com

Below is a table summarizing kinetic data from the oxidation of fluorenone hydrazone, which illustrates the type of analysis applied to reactions of fluorenone derivatives.

Table 1: Kinetic Data for the Oxidation of Fluorenone Hydrazone by Permanganate austinpublishinggroup.com
ReactantReaction OrderNotes
Permanganate Ion [MnO₄⁻]First OrderThe reaction rate is directly proportional to the concentration of the oxidant.
Fluorenone Hydrazone [FH]Less than unitySuggests a pre-equilibrium step involving the substrate, likely the formation of a complex.
Acid [H⁺]Fractional-secondIndicates protonation of both the oxidant and the substrate in the mechanism.

Identification and Characterization of Reaction Intermediates

In the photochemistry of 9-fluorenone derivatives, time-resolved infrared (TRIR) and time-resolved electron paramagnetic resonance (TREPR) spectroscopy have been instrumental. researchgate.net For example, the laser flash photolysis of 9-fluorenone oxime phenylglyoxylate (B1224774) was shown to generate radical intermediates, including the benzoyl radical and the fluorene-9-iminyl radical, which have lifetimes in the microsecond range. researchgate.net

In biochemical pathways, intermediates of fluorene degradation have been identified using liquid chromatography-mass spectrometry (LC-MS). nih.gov In the degradation of fluorene by Pseudomonas sp., 9-fluorenone itself is the first key intermediate. nih.gov Further oxidation leads to intermediates such as 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid, mapping out the catabolic pathway. nih.gov

Mechanistic proposals for oxidation reactions of fluorenone derivatives also invoke the formation of intermediate complexes. austinpublishinggroup.com In the permanganate oxidation of fluorenone hydrazone, a complex (C) is proposed to form between the protonated substrate and the oxidant, which then cleaves to yield a free radical intermediate derived from the hydrazone and a manganate(VI) species. austinpublishinggroup.com

Table 2: Examples of Identified Intermediates in Reactions Involving the Fluorenone Core
Intermediate SpeciesParent Reaction/ProcessDetection MethodReference
Fluorene-9-iminyl radicalPhotolysis of 9-fluorenone oxime phenylglyoxylateTime-Resolved EPR (TREPR) researchgate.net
3,4-dihydroxy-9-fluorenoneBiodegradation of fluoreneLiquid Chromatography-Mass Spectrometry (LC-MS) nih.gov
PhthalateBiodegradation of fluoreneLiquid Chromatography-Mass Spectrometry (LC-MS) nih.gov
Substrate-Oxidant ComplexOxidation of fluorenone hydrazoneInferred from kinetic data austinpublishinggroup.com

Isotope Effects in Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for determining the extent of bond breaking or forming in the rate-determining step. core.ac.uk A primary KIE is observed when a bond to the isotopically substituted atom is broken in the transition state, while a secondary KIE arises from isotopic substitution at a bond that is not broken. utdallas.edu

The study of the carbonyl elimination reaction of 9-fluorenyl nitrate (B79036) to form fluorenone provides a classic example of using both primary deuterium (B1214612) and heavy-atom isotope effects to elucidate a mechanism. cdnsciencepub.com Investigators sought to distinguish between a concerted (E2) process and a two-step carbanion (E1cb) mechanism. They measured the deuterium isotope effect (kH/kD) by comparing the reaction rates of 9-fluorenyl nitrate and its deuterated counterpart, 9-fluorenyl-9-d nitrate. A significant primary deuterium isotope effect of 4.3 was observed, indicating that the C-H bond at the 9-position is being broken in the rate-determining step. cdnsciencepub.com

Furthermore, a primary nitrogen-15 (B135050) isotope effect (k14/k15) of 1.0091 was measured. cdnsciencepub.com This value, being greater than unity, confirms that the C-O-NO2 bond is also breaking in the rate-determining step. The combination of a significant C-H bond-breaking KIE and a simultaneous N-O bond-breaking KIE strongly supports a concerted E2-like mechanism and excludes a two-step carbanion mechanism where C-H bond cleavage would occur in a separate step from C-N bond cleavage. cdnsciencepub.comcdnsciencepub.com

Table 3: Kinetic Isotope Effects in the Elimination Reaction of 9-Fluorenyl Nitrate at 30°C cdnsciencepub.com
Isotope EffectValueSolventMechanistic Implication
Deuterium KIE (kH/kD)4.3 ± 0.2Anhydrous EthanolC-H bond is broken in the rate-determining step.
Nitrogen-15 KIE (k14/k15)1.0091 ± 0.0007Anhydrous EthanolC-O-NO₂ bond is broken in the rate-determining step. Supports a concerted mechanism.
Nitrogen-15 KIE (k14/k15)1.0131 ± 0.000785% Ethanol-WaterMagnitude of N-O bond cleavage is sensitive to solvent polarity.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can profoundly influence reaction rates and product selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. allrounder.ai Polar solvents, for instance, are effective at stabilizing charged species like carbocation intermediates, which can accelerate reactions that proceed through such pathways (e.g., SN1). rsc.orgallrounder.ai

Solvents also dictate the distribution of isomers. Monoacetylation of 9H-fluorene in chloroalkanes and nitromethane (B149229) predominantly yields 2-acetyl-9H-fluorene. researchgate.net However, when carbon disulfide (CS₂) is used as the solvent, a notable amount (5-11%) of 2,7-diacetyl-9H-fluorene is also formed, even during monoacetylation conditions. researchgate.net This demonstrates that the solvent can influence whether a second acetylation step occurs more readily.

Solvent changes can also subtly alter transition state structures, which can be detected by changes in kinetic isotope effects. In the elimination reaction of 9-fluorenyl nitrate, changing the solvent from anhydrous ethanol to a more polar 85% ethanol-water mixture increased the nitrogen isotope effect, suggesting a change in the degree of N-O bond cleavage in the transition state. cdnsciencepub.com In contrast, studies on the oxidation of fluorenone hydrazone found that variation of the dielectric constant of the medium did not have a significant effect on the reaction rates. austinpublishinggroup.com

Table 4: Effect of Solvent on the Friedel-Crafts Acetylation of 9H-Fluorene researchgate.net
SolventConversion (%)Selectivity: 2-Acetyl-fluorene (%)Selectivity: 4-Acetyl-fluorene (%)Selectivity: 2,7-Diacetyl-fluorene (%)
CS₂9682513
CHCl₃5088120
ClCH₂CH₂Cl (DCE)9890100
CH₃NO₂8988120

Theoretical and Computational Studies of 2 Acetyl 9 Fluorenone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2-acetyl-9-fluorenone.

The optimization of the molecular geometry of this compound is a foundational step in its computational analysis. These calculations aim to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For derivatives of 9-fluorenone (B1672902), DFT calculations at the B3LYP/6-31G(d,p) level of theory have been effectively used to determine equilibrium molecular geometries.

Table 1: Selected Optimized Geometrical Parameters of a Fluorenone Derivative

ParameterBond Length (Å) / Bond Angle (°)
C-C (aromatic)1.38 - 1.41
C=O (ketone)~1.22
C-C (acetyl)~1.51
C=O (acetyl)~1.23
C-C-C (ring)118 - 122

Note: The values presented are typical ranges for fluorenone-type structures and may vary slightly for this compound specifically.

The electronic structure of this compound is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. mdpi.com

For 9-fluorenone and its derivatives, the HOMO and LUMO are typically π-type orbitals delocalized over the aromatic system. The presence of the electron-withdrawing acetyl group at the 2-position is expected to lower the energies of both the HOMO and LUMO levels compared to the parent 9-fluorenone. This is due to the acetyl group's ability to pull electron density from the aromatic rings. lookchem.com The energy gap between the HOMO and LUMO indicates the potential for charge transfer within the molecule. researchgate.net

Studies on similar fluorenone scaffolds have shown that substituents significantly influence the HOMO-LUMO levels. Electron-donating groups tend to raise the orbital energies, while electron-withdrawing groups, like the acetyl group, lower them. lookchem.comresearchgate.net This tuning of the frontier orbital energies is crucial for designing materials with specific electronic and optoelectronic properties. researchgate.net

Table 2: Calculated HOMO, LUMO, and Energy Gap for a Substituted Fluorenone

ParameterEnergy (eV)
E(HOMO)-6.5 to -7.5
E(LUMO)-2.5 to -3.5
Energy Gap (ΔE)3.5 to 4.5

Note: These values are illustrative and based on general trends for substituted fluorenones. Specific values for this compound require dedicated calculations.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. By calculating the energies of electronic transitions between the ground state and various excited states, it is possible to simulate the UV-Vis absorption spectrum.

For fluorenone derivatives, the long-wavelength absorption bands are typically associated with π-π* and n-π* transitions. The presence of substituents can cause shifts in these absorption bands. Electron-donating groups, for instance, can lead to a red shift (a shift to longer wavelengths) of the absorption maximum. researchgate.net The interaction between 9-fluorenone and various solvents has been studied using steady-state fluorescence spectroscopy and quantum chemical calculations. researchgate.net

Similarly, computational methods can provide insights into the fluorescence properties of this compound. The emission wavelength and quantum yield are influenced by the geometry of the first excited state (S1) and the energy difference between the S1 and the ground state (S0). The nature and position of substituents on the fluorenone core play a significant role in determining the fluorescence characteristics. researchgate.net

Table 3: Predicted Spectroscopic Data for a Fluorenone Derivative

PropertyPredicted Value
λmax (UV-Vis)300 - 400 nm
Emission Wavelength450 - 550 nm
Stokes Shift100 - 150 nm

Note: These are representative values for fluorenone systems and the actual values for this compound may differ.

Molecular Dynamics Simulations for Intermolecular Interactions

For a molecule like this compound, MD simulations could be employed to study:

Solvation: How solvent molecules arrange around the solute and the energetic contributions to the solvation process.

Aggregation: The tendency of molecules to self-assemble in solution or in the solid state, driven by non-covalent interactions like π-π stacking and hydrogen bonding.

Interactions with Biomolecules: The binding of this compound to biological targets, such as proteins or DNA, which is relevant in medicinal chemistry applications. For instance, MD simulations have been used to investigate the disruptive mechanism of 2,4-thiazolidinedione (B21345) derivatives on protein aggregates. nih.gov

These simulations rely on force fields that describe the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of the system can be generated, providing a dynamic picture of the intermolecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For example, in the context of the Friedel-Crafts acetylation of 9H-fluorene to produce 2-acetyl-9H-fluorene, computational studies can help to understand the regioselectivity of the reaction. DFT calculations can be used to determine the relative stabilities of the sigma-complex intermediates leading to the formation of different isomers. Such studies have concluded that the product distribution in these reactions can be under kinetic control.

The reaction mechanism for the synthesis of this compound from 2-acetyl-9H-fluorene via oxidation could also be investigated computationally. This would involve calculating the energies of the reactant, product, and any proposed intermediates and transition states to determine the most favorable reaction pathway.

Photophysical Properties and Photochemistry of 2 Acetyl 9 Fluorenone

Absorption and Emission Spectroscopy

Spectroscopic techniques provide fundamental insights into the electronic transitions and energy levels of 2-acetyl-9-fluorenone. The absorption of ultraviolet-visible light promotes the molecule to an excited electronic state, from which it can relax through various radiative (light-emitting) and non-radiative pathways.

The electronic absorption spectrum of fluorenone and its derivatives is characterized by distinct bands corresponding to different electronic transitions. researchgate.net For the parent compound, 9-fluorenone (B1672902), the absorption spectrum typically displays multiple bands. researchgate.net The lowest energy absorption band corresponds to the transition from the ground state (S₀) to the first excited singlet state (S₁). nycu.edu.tw In nonpolar solvents like hexane, the S₁ absorption maximum for 9-fluorenone is observed around 380 nm. nycu.edu.tw

The absorption characteristics are highly sensitive to the solvent environment. A change from a non-polar to a polar solvent generally induces a shift in the absorption bands. researchgate.net For many fluorenone derivatives, the absorption maximum experiences a red shift (bathochromic shift) as solvent polarity increases. researchgate.net This shift indicates that the excited state is more polar than the ground state, leading to greater stabilization by polar solvent molecules. nycu.edu.tw The transitions observed in the UV-Vis spectrum of carbonyl compounds like this compound are typically assigned as π→π* and n→π* transitions. masterorganicchemistry.com The acetyl substituent at the 2-position is expected to cause a red shift in the absorption maximum compared to the parent 9-fluorenone due to the extension of the conjugated π-system. researchgate.net

UV-Vis Absorption Maxima (λmax) of 9-Fluorenone in Various Solvents

Solventλmax (nm)Transition
Hexane380S₀ → S₁
Acetonitrile (B52724) (ACN)>380 (Bathochromic shift)S₀ → S₁
Methanol (MeOH)>380 (Bathochromic shift)S₀ → S₁

Following photoexcitation, this compound can relax to the ground state by emitting light, a process known as photoluminescence. This can occur from the singlet excited state (fluorescence) or the triplet excited state (phosphorescence).

The fluorescence of 9-fluorenone is extremely sensitive to its environment. nycu.edu.tw In nonpolar solvents, the parent 9-fluorenone exhibits a very low fluorescence quantum yield but an almost 100% triplet quantum yield, which is attributed to an extremely efficient intersystem crossing (ISC) from the S₁ state to the triplet manifold. nycu.edu.tw However, in polar solvents, the fluorescence lifetime increases significantly. nycu.edu.tw For instance, the fluorescence lifetime of 9-fluorenone is 110 picoseconds in hexane, while it extends to 16 nanoseconds in acetonitrile. nycu.edu.tw

The emission spectra also show a significant solvent-dependent shift (solvatochromism). In polar solvents, the emission maximum shifts to longer wavelengths (red shift). nycu.edu.tw The large Stokes shift (the difference between the absorption and emission maxima) in polar solvents like acetonitrile indicates a larger dipole moment in the excited state compared to the ground state. nycu.edu.tw For example, the emission maximum of 9-fluorenone is around 500 nm in hexane, which shifts to 570 nm in methanol due to the formation of hydrogen-bonded complexes. nycu.edu.tw

Photoluminescence Properties of 9-Fluorenone

SolventEmission λmax (nm)Fluorescence Lifetime (τ)
Hexane500110 ps
AcetonitrileBathochromic shift16 ns
Methanol570-

In certain conditions, an excited-state molecule can form a complex with a ground-state molecule. If the two molecules are of the same species, the complex is called an excimer (excited dimer). ossila.com If they are different, it is known as an exciplex (excited complex). ossila.com The formation of these species provides an alternative de-excitation pathway and is characterized by a distinct emission spectrum.

Fluorenone derivatives have been shown to form excimers, particularly in nonpolar solvents. nih.gov This process occurs when an excited fluorenone molecule interacts with a ground-state fluorenone molecule before it has time to relax. ossila.com The formation of an excimer is concentration-dependent and is favored at higher concentrations. The emission from an excimer is typically broad, featureless, and significantly redshifted compared to the monomer fluorescence. ossila.com This is because the excimer state is lower in energy, and the ground state of the complex is repulsive, leading to a continuum of emission energies. ossila.com In polar solvents, the formation of excimers may be less favorable as other processes, such as twisted intramolecular charge transfer (TICT), can become dominant relaxation pathways. nih.gov

Excited State Dynamics and Relaxation Pathways

The fate of the excited state of this compound is determined by a competition between various rapid relaxation processes that occur on timescales ranging from femtoseconds to nanoseconds.

Ultrafast spectroscopic techniques, such as femtosecond pump-probe spectroscopy, are used to resolve the dynamics immediately following photoexcitation. nih.govrsc.org For the parent 9-fluorenone, studies have shown that after excitation, the molecule undergoes an ultrafast Franck-Condon relaxation within approximately 50 femtoseconds, followed by internal conversion to the S₁ state within 0.4 picoseconds. nycu.edu.tw Studies on other fluorene-based polymers show that coherent photoexcitation can produce delocalized excitons that relax and localize onto lower-energy chromophores on a 100 fs timescale. uea.ac.uk

A dominant process in the excited-state dynamics of 9-fluorenone in nonpolar solvents is the highly efficient intersystem crossing (ISC) from the S₁ state to the triplet state. nycu.edu.tw This process is responsible for the high triplet quantum yield observed. The timescale for this ISC is on the order of picoseconds. nycu.edu.tw The specific dynamics can be influenced by the solvent, as interactions with the solvent molecules affect the energy levels of the singlet and triplet states. researchgate.net

Intersystem Crossing Efficiencies

For the parent compound, 9-fluorenone, intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold is a highly efficient process. In nonpolar solvents, 9-fluorenone exhibits a triplet quantum yield approaching 100%, which is attributed to an ultrafast ISC process. nycu.edu.tw The mechanism is sensitive to the solvent environment. In nonpolar solvents, the S₁ state has significant n-π* character, which facilitates a rapid, El-Sayed allowed ISC to nearby triplet states (T₁ and T₂) of π-π* character. nycu.edu.tw

In polar solvents like acetonitrile, the nature of the S₁ state shifts to π-π*, making the direct ISC to nearby triplet states spin-orbitally forbidden. This results in a significantly lower triplet quantum yield for 9-fluorenone in polar solvents (e.g., 0.46 in acetonitrile) and a longer fluorescence lifetime. nycu.edu.tw The presence of an electron-withdrawing acetyl group on the fluorenone core would be expected to influence the energies and characters of the singlet and triplet states, thereby altering the ISC efficiency, but specific quantum yields for this compound have not been reported.

Photoreactivity and Photochemical Mechanisms

Photodissociation Processes and Bond Cleavage

No specific studies on the photodissociation or bond cleavage pathways of this compound were found. For ketones, a potential photochemical reaction is the Norrish Type I cleavage, which involves the homolytic cleavage of a bond adjacent to the carbonyl group. For this compound, this could theoretically lead to the formation of an acyl radical. However, without experimental evidence, this remains speculative. Studies on related compounds, such as 9-fluorenone oxime derivatives, have shown photodissociation via the cleavage of the N-O bond upon irradiation. researchgate.net

Radical Formation and Detection

The photolysis of 9-fluorenone derivatives has been shown to produce various radical intermediates. For example, the irradiation of 9-fluorenone oxime phenylglyoxylate (B1224774) results in the formation of the benzoyl radical and the fluorene-9-iminyl radical, which have been detected using time-resolved infrared (TRIR) and time-resolved electron paramagnetic resonance (TREPR) spectroscopy. researchgate.net

While not specific to the 2-acetyl derivative, excited ketones are known to generate ketyl radicals through hydrogen abstraction. It is plausible that photoexcited this compound could undergo similar processes, but specific detection and characterization of such radicals have not been documented.

Intermolecular Hydrogen Abstraction and Photoinduced Electron Transfer Reactions

Photoexcited ketones, particularly in their n-π* triplet state, are effective agents for intermolecular hydrogen abstraction. youtube.com Studies on 9-fluorenone have demonstrated this reactivity. For instance, when irradiated in acetonitrile, 9-fluorenone undergoes photoreduction by abstracting a hydrogen atom from the solvent, leading to the formation of fluoren-9-ol and succinonitrile. granthaalayahpublication.org It is highly probable that this compound would exhibit similar reactivity, abstracting hydrogen atoms from suitable donor molecules. The efficiency of this process would depend on the character of its lowest excited triplet state. youtube.com

Fluorenone derivatives are also utilized as core structures in materials designed for photoinduced electron transfer (PET) applications, such as in photovoltaic devices where they can act as electron-transporting materials. nih.gov The process involves the transfer of an electron from a donor molecule to the photoexcited acceptor (or vice-versa). researchgate.netmdpi.com While the fluorenone moiety is suitable for such processes, specific studies detailing PET reactions involving excited this compound are not available.

Quantum Yield Determination of Photoreactions

The quantum yield of a photoreaction is the ratio of the number of molecules undergoing a specific reaction to the number of photons absorbed. wikipedia.org Its determination is crucial for understanding the efficiency of a photochemical process. While methods for determining quantum yields are well-established, specific values for the photoreactions of this compound have not been published. For comparison, the quantum yields for the photolytic decomposition of some furocoumarin hydroperoxides have been estimated to be in the range of 0.03–0.85. researchgate.net

Photostability and Degradation Pathways in Various Media

The photostability of a compound refers to its ability to resist degradation upon exposure to light. europa.eu Degradation pathways for fluorene-based materials often involve the formation of fluorenone-type structures (ketonic defects), particularly when alkyl side chains are present, which can propagate radical chain processes. nih.gov

A documented photodegradation pathway for the parent 9-fluorenone in a hydrogen-donating solvent like acetonitrile is photoreduction to fluoren-9-ol. granthaalayahpublication.org This reaction proceeds via intermolecular hydrogen abstraction by the excited ketone. The polarity of the solvent and the intensity of the light source can influence the rate and yield of this degradation process. granthaalayahpublication.org The specific photostability and detailed degradation pathways of this compound in various media have not been characterized.

Advanced Material Science Applications of 2 Acetyl 9 Fluorenone Derivatives

Organic Electronics and Optoelectronic Devices

The inherent properties of the fluorenone structure, such as its delocalized π-conjugated system and electron-accepting nature, have positioned its derivatives as valuable components in various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs) and Emitters

Fluorenone derivatives have been investigated for their potential in Organic Light-Emitting Diodes (OLEDs). Their electron-accepting character is a key feature in designing emissive materials. While specific research on 2-Acetyl-9-fluorenone as a primary emitter is specialized, the broader family of fluorene (B118485) and fluorenone derivatives serves as a foundational platform for developing emitters, particularly for blue light emission. researchgate.net The strategy often involves creating donor-acceptor (D-A) molecules, where the fluorenone unit acts as the acceptor. This architecture helps in tuning the emission wavelength and improving device efficiency. For instance, highly emissive 9-borafluorene (B15495326) derivatives, which share a similar structural backbone, have been successfully used as light-emitting materials in OLEDs, demonstrating strong electroluminescence and high luminance intensity. nih.gov The development of purely organic materials capable of harvesting both singlet and triplet excitons through thermally activated delayed fluorescence (TADF) has become a significant area of research, with complex fluorene-based structures being central to this third generation of OLED emitters. beilstein-journals.org

Organic Field-Effect Transistors (OFETs)

In the realm of organic electronics, fluorenone derivatives have been synthesized and characterized as organic semiconductors for Organic Field-Effect Transistors (OFETs). researchgate.netresearchgate.net These materials are often designed with a donor-acceptor structure to modulate band gaps and enhance film crystallinity through intermolecular interactions. researchgate.net The fluorenone core serves as a stable and efficient electron-acceptor unit. researchgate.net

Research has demonstrated that thin films of fluorenone derivatives can be employed as the active semiconductor layer in OFETs. For example, a vacuum-deposited film of a fluorenone derivative featuring an alkylated double thiophene (B33073) exhibited p-channel device characteristics. researchgate.net The performance of these OFETs is often correlated with the film's surface morphology and microstructure. researchgate.net

Fluorenone DerivativeDevice CharacteristicReported ValueReference
Fluorenone with alkylated double thiopheneHole Mobility0.02 cm²/Vs researchgate.net
Fluorenone with alkylated double thiopheneCurrent On/Off Ratio10⁷ researchgate.net
Dicyanovinylene-functionalized fluorene with octyl thiopheneElectron Mobility0.0055 cm²/Vs researchgate.net
Dicyanovinylene-functionalized fluorene with octyl thiopheneCurrent On/Off Ratio~10⁶ researchgate.net

Photovoltaic Devices (Solar Cells)

Fluorenone-based molecules have been identified as promising candidates for electron-transporting materials (ETMs) in photovoltaic devices, including perovskite and antimony chalcogenide-based solar cells. rsc.orgnih.govnih.gov New semiconductors incorporating a fluorenone central fragment have been synthesized and investigated for this purpose. nih.govnih.gov

These derivatives exhibit several key properties beneficial for solar cell applications:

Good Thermal Stability : Essential for the long-term operational stability of photovoltaic devices. nih.govnih.gov

Suitable Electrochemical Properties : Their energy levels are appropriate for efficient electron transport from the light-absorbing layer (e.g., perovskite, Sb₂S₃, and Sb₂Se₃) to the electrode. nih.govnih.gov

Improved Substrate Wettability : When used as self-assembled monolayers (SAMs), they enhance the wettability of substrates like ITO and TiO₂, indicating strong bond formation. rsc.orgnih.gov

Defect Passivation : These materials can passivate defects at the perovskite interface, which is crucial for improving device efficiency and stability. rsc.orgnih.gov

The combination of a delocalized π-conjugated system and electron-accepting nature makes fluorenone an interesting alternative to more traditional materials for n-type organic semiconductors in solar cells. nih.gov

Sensing and Probing Technologies

The responsive optical and electronic properties of this compound derivatives make them excellent platforms for the development of chemical sensors. By functionalizing the fluorenone core, researchers can create molecules that exhibit a detectable change in color or fluorescence upon interaction with a specific analyte.

Colorimetric Sensors and Chemosensors

Fluorenone-based sensors have been developed for the selective colorimetric detection of ions. nih.govresearchgate.net These sensors are designed with a donor-acceptor architecture, where the fluorenone core acts as the signaling unit (fluorophore) and another part of the molecule serves as the receptor for the target analyte. nih.gov The interaction with the analyte can trigger a change in the intramolecular charge transfer (ICT) process, leading to a visible color change. nih.gov For instance, fluorenone-based Schiff-base sensors have been synthesized for the detection of iodide ions, where the interaction is observable by a change in color. nih.govresearchgate.net This approach allows for simple, visual detection of the target species without the need for complex instrumentation.

Fluorescence-Based Sensors

Beyond colorimetric changes, fluorenone derivatives are highly effective in fluorescence-based sensing. nih.govresearchgate.net These sensors can offer superior sensitivity and lower detection limits compared to their colorimetric counterparts. The sensing mechanism is often based on modulating processes like intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), or C=N isomerization upon binding with an analyte. nih.gov

For example, two fluorenone-based sensors were designed for the highly sensitive and selective detection of iodide ions. nih.gov These sensors demonstrated a significant fluorescence enhancement response. This is a notable advantage, as many previously reported sensors operate on a fluorescence quenching ("turn-off") mechanism, which can be less sensitive. nih.gov The enhancement is achieved through the inhibition of ICT and the restriction of C=N isomerization, which imparts rigidity to the sensor molecule and boosts fluorescence emission. nih.gov These sensors have proven effective for imaging iodide ions in live HeLa cells and have been applied to the determination of iodide in real-world samples, including blood serum and water. researchgate.net

Sensor NameTarget AnalyteSensing MechanismDetection Limit (LOD)Reference
Fluorenone-based Sensor 1Iodide (I⁻)Fluorescence Enhancement (Turn-on)8.0 nM nih.gov
Fluorenone-based Sensor 2Iodide (I⁻)Fluorescence Enhancement (Turn-on)11.0 nM nih.gov

Table of Compounds

Abbreviation / Common NameFull Chemical Name
ITOIndium Tin Oxide
TiO₂Titanium Dioxide
Sb₂S₃Antimony(III) Sulfide
Sb₂Se₃Antimony(III) Selenide

Polymeric Materials and Macromolecular Structures

The rigid and planar structure of the fluorenone unit makes it an excellent component for creating robust and functional polymers. Derivatives of this compound can be incorporated into various macromolecular structures to impart desirable thermal, mechanical, and electronic properties.

Fluorenone-based polymers and copolymers are typically synthesized through common polymerization techniques such as Suzuki coupling reactions. These methods allow for the creation of well-defined polymer architectures with controlled molecular weights and properties. The resulting polymers often exhibit excellent thermal stability and solubility in common organic solvents, which is advantageous for processing and device fabrication.

The characterization of these polymers involves a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the polymer backbone and side chains. Gel Permeation Chromatography (GPC) provides information on the molecular weight and polydispersity of the polymers. Thermal properties, such as glass transition temperature (Tg) and decomposition temperature (Td), are determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively. These analyses consistently demonstrate the high thermal stability of fluorenone-containing polymers.

Hypercrosslinked porous polymers (HCPs) based on fluorenone have attracted significant attention for their potential in gas capture applications, particularly for carbon dioxide (CO2). These materials are synthesized by crosslinking aromatic monomers, such as fluorenone, to create a rigid, three-dimensional network with a high surface area and porous structure.

The key advantage of these fluorenone-based HCPs is their tunable surface affinity for CO2. By incorporating amine groups into the polymer network via post-synthetic modification, the CO2 uptake capacity can be significantly enhanced. Research has shown that even with moderate surface areas, these amine-functionalized fluorenone-based HCPs exhibit remarkably high CO2 uptake. For example, a fluorenone-naphthalene based amine-incorporated hypercrosslinked copolymer with a surface area of only 22 m²/g demonstrated a CO2 uptake of 8.17 wt%. This high uptake is attributed to the strong affinity of the amine functional groups for the acidic CO2 molecules.

PolymerCo-monomerSurface Area (m²/g)Total Pore Volume (cm³/g)CO2 Uptake (wt%)
PFNCANaphthalene220.0468.17

This table presents data for an amine-incorporated hypercrosslinked copolymer, demonstrating the potential for high CO2 uptake even with a low surface area.

The fluorene skeleton, of which fluorenone is a derivative, is a key component in the development of specialty resins with advanced properties. 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), which is synthesized from 9-fluorenone (B1672902), is an important monomer for producing high-performance polymers like polycarbonates and acrylic resins. chemwhat.comnih.govchemicalbook.com

Polycarbonates: Polycarbonates derived from BHPF exhibit superior properties compared to conventional bisphenol A (BPA)-based polycarbonates. These fluorene-containing polycarbonates possess a high refractive index, low birefringence, and enhanced thermal stability. researchgate.netnih.gov The synthesis is typically carried out via melt transesterification of BHPF with a carbonate source. researchgate.net The resulting polymers are finding applications in optical lenses, display screens, and other areas where high optical performance and durability are required. nih.gov

Acrylic Resins: Fluorene-based monomers are also used to create specialty acrylic resins. For example, 9,9'-Bis[4-(2'-hydroxy-3'-acryloyloxypropoxy)phenyl]fluorene is a crucial building block for fluorene-containing acrylic epoxy polymers. scispace.com The synthesis involves the reaction of the glycidyl (B131873) ether of BHPF with acrylic acid. scispace.com These resins are valued for their high thermal stability and are used in advanced coatings and composites.

Nonlinear Optical (NLO) Materials

Fluorenone derivatives have emerged as a promising class of materials for nonlinear optical (NLO) applications due to their unique combination of chemical, structural, and optical properties. researchgate.net The fluorenone core provides an excellent platform for engineering molecules with large second-order hyperpolarizabilities, a key requirement for efficient NLO activity. ru.nl The ease of chemical modification of the fluorenone structure allows for the fine-tuning of its NLO properties. researchgate.net

Derivatives of fluorenone have demonstrated significant potential in both second harmonic generation (SHG) and terahertz (THz) wave generation.

Second Harmonic Generation (SHG): SHG is a nonlinear optical process where two photons of the same frequency are converted into a single photon with twice the frequency (and half the wavelength). This requires materials with a non-centrosymmetric crystal structure. Researchers have successfully designed and synthesized asymmetric fluorenone derivatives that self-assemble into non-centrosymmetric crystals, exhibiting efficient SHG responses. acs.orgacs.org For example, 2-([1,1′-biphenyl]-4-yl)-7-phenyl-fluorene (2-Bp-7-PFO) has been shown to form crystals with a strong SHG signal. acs.orgacs.org The NLO properties of these materials can be further enhanced by incorporating pyridine (B92270) groups into the fluorenone skeleton. rsc.org

Terahertz (THz) Generation: Fluorenone-based organic crystals have also been identified as highly efficient materials for the generation and detection of THz radiation. researchgate.net THz waves, which lie between microwaves and infrared light in the electromagnetic spectrum, have numerous applications in spectroscopy, imaging, and communications. Crystals of diphenylfluorenone (DPFO) have been shown to have extremely large electro-optical coefficients, making them ideal for THz generation. researchgate.net When excited with intense femtosecond near-infrared pulses, these crystals can emit narrow-band THz radiation. researchgate.net

Fluorenone DerivativeNLO ApplicationKey Finding
2-([1,1′-biphenyl]-4-yl)-7-phenyl-fluorene (2-Bp-7-PFO)SHGForms non-centrosymmetric crystals with efficient SHG response. acs.orgacs.org
Diphenylfluorenone (DPFO)THz GenerationExhibits large electro-optical coefficients, leading to efficient narrow-band THz emission. researchgate.net

This table highlights key fluorenone derivatives and their significant findings in NLO applications.

Two-Photon Luminescence

Derivatives of fluorenone are recognized for their nonlinear optical (NLO) properties, particularly two-photon absorption (2PA), which is the foundational process for two-photon luminescence. In 2PA, a molecule simultaneously absorbs two photons, typically in the near-infrared (NIR) region, to reach an excited state that would otherwise be accessible by a single photon of higher energy (e.g., in the UV-visible range). This excited state can then relax via fluorescence, emitting a single photon of higher energy than either of the two absorbed photons. This phenomenon, known as two-photon excited fluorescence (TPEF) or two-photon luminescence, offers advantages for applications like high-resolution bioimaging and 3D microfabrication due to the localized excitation at the focal point of a laser beam. ucf.edunih.gov

Research into symmetrical fluorenone-based molecules has demonstrated their capacity for strong 2PA. Studies using the Z-scan technique with femtosecond wavelength-tunable lasers have quantified the 2PA cross-sections (σ₂) of these compounds. For a series of five symmetrical fluorenone-based molecules, a significant 2PA band was observed around 720 nm, with maximum 2PA cross-section values ranging from 100 to 230 GM (Goeppert-Mayer units). researchgate.net These molecules are generally transparent at wavelengths greater than 500 nm, which is advantageous for applications requiring deep penetration of excitation light. researchgate.net

The molecular structure of fluorene and fluorenone derivatives plays a critical role in their 2PA efficiency. The fluorenyl ring system serves as a thermally and photochemically stable π-conjugated core that can be readily functionalized. ucf.edu By attaching electron-donating or electron-withdrawing groups, a "push-pull" architecture can be created, which often enhances NLO properties. For instance, fluorene derivatives functionalized with phosphonate (B1237965) and nitro electron-withdrawing groups have shown remarkably high 2PA cross-sections of 650 GM and 1300 GM, respectively. ucf.edunjit.edu While these specific examples are based on the fluorene core, the principles apply to the fluorenone framework, where the carbonyl group itself acts as an electron-withdrawing moiety. The introduction of an acetyl group, as in this compound, further modifies the electronic structure, influencing the NLO response.

Table 1: Two-Photon Absorption (2PA) Properties of Selected Fluorene/Fluorenone Derivatives

Compound Type Functional Groups Max. 2PA Wavelength (nm) Max. 2PA Cross-Section (σ₂) (GM)
Symmetrical Fluorenone-based Varied Symmetrical Substituents ~720 100 - 230 researchgate.net
Fluorene Derivative Phosphonate Not Specified 650 ucf.edunjit.edu
Fluorene Derivative Nitro Not Specified 1300 ucf.edunjit.edu

Supramolecular Chemistry and Self-Assemblies

Fluorenone derivatives are versatile building blocks in supramolecular chemistry due to their rigid, planar π-conjugated core and the polar carbonyl group, which can direct intermolecular interactions. These molecules can be engineered with flexible side chains, such as alkyl or alkoxy groups, to control their self-assembly into ordered nanostructures at interfaces. researchgate.net The formation and stability of these assemblies are governed by a delicate balance of non-covalent interactions, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. researchgate.netacs.org

The choice of solvent and the concentration of the solution are critical parameters that influence the resulting two-dimensional (2D) structures. For example, the self-assembly of 2,7-bis(decyloxy)-9-fluorenone (BDF) on a graphite (B72142) surface can result in seven different types of supramolecular assemblies by simply varying the solution concentration. researchgate.net These structural polymorphisms are driven by weak intermolecular C(sp²)–H···O=C hydrogen bonds. researchgate.net Similarly, fluorenone-based polycatenars—molecules with multiple flexible chains—exhibit concentration-dependent conformational changes and self-assembly patterns at the liquid/solid interface. acs.org At different concentrations, these molecules can form distinct nanostructures, such as parallelogram, wave-like, and double-S patterns, driven by C(sp²)–H···O=C hydrogen bonds between the thiophene group (part of the core) and the fluorenone carbonyl group. acs.org

The architecture of the side chains, including their length and symmetry, also plays a crucial role. Studies on 2,7-dialkoxy-9-fluorenone derivatives show that the length of the alkyl chains can induce different packing arrangements and morphologies. nih.gov This tunability allows for the rational design of fluorenone derivatives to achieve specific supramolecular architectures for applications in nanoscience and crystal engineering. nih.gov

Control over Two-Dimensional Supramolecular Co-Assemblies

A significant advancement in the application of fluorenone derivatives is the precise control over 2D supramolecular co-assemblies, which involves the self-organization of two or more different molecular components into a single, well-defined structure. This control is essential for creating complex, functional nanosystems. nih.govacs.org

Research has demonstrated that the mixing behavior of fluorenone derivatives at a liquid-solid interface can be systematically controlled. nih.govacs.org In one study, an asymmetrically substituted fluorenone derivative, F-C₁₂C₁₃, was used as the target molecule. nih.gov This molecule was co-assembled with one of two symmetrically substituted "regulating" molecules: F-C₁₂C₁₂ or F-C₁₃C₁₃. By systematically varying the mixing ratio of the target and regulating molecules, different binary outcomes in the 2D patterns were observed using scanning tunneling microscopy (STM). nih.govacs.org

The study found that the mixing ratio was the primary determinant of the final co-assembly structure. nih.gov Furthermore, an "odd-even effect" was observed, where the regulating molecule with an odd number of carbons in its alkyl chains (F-C₁₃C₁₃) exhibited a stronger ability to dominate the patterning compared to the one with even-numbered chains (F-C₁₂C₁₂). This difference was attributed to larger binding and adsorption energies, as calculated by force field simulations. nih.gov This work provides key insights into regulating bi-component supramolecular assembly, offering a method to fine-tune the structure of 2D nanomaterials by selecting appropriate molecular components and their relative concentrations. nih.govacs.orgfigshare.com

Table 2: Summary of Co-Assembly Control for Fluorenone Derivatives

Target Molecule Regulating Molecule Key Control Parameter Observed Effect
F-C₁₂C₁₃ (Asymmetric) F-C₁₂C₁₂ (Symmetric) Mixing Ratio Determines the binary outcome of the 2D pattern nih.govacs.org
F-C₁₂C₁₃ (Asymmetric) F-C₁₃C₁₃ (Symmetric) Mixing Ratio & Chain Parity Determines the binary outcome; F-C₁₃C₁₃ shows a stronger ability to dominate the patterning ("Odd-Even Effect") nih.gov

Analytical Methodologies for 2 Acetyl 9 Fluorenone in Research

Chromatographic Separation and Purification Techniques

Chromatography is an indispensable tool for the isolation and purification of 2-acetyl-9-fluorenone from reaction mixtures and for its quantitative analysis. The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) is typically dictated by the compound's volatility and thermal stability, as well as the specific requirements of the analysis.

High-performance liquid chromatography is a versatile technique for the separation and analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common approach for fluorenone derivatives.

Detailed research findings for the direct HPLC analysis of this compound are not extensively documented in publicly available literature. However, methodologies developed for structurally similar compounds, such as other fluorenone derivatives, provide a strong basis for developing an effective separation method. For instance, the separation of 3-nitro-9-fluorenone has been achieved using a reversed-phase method with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as an additive. sielc.com It is anticipated that a similar approach would be effective for this compound, likely with adjustments to the gradient and solvent composition to optimize resolution. The use of fluorinated stationary phases has also been shown to offer unique selectivity for halogenated and nitro-aromatic compounds and could be a valuable alternative for separating isomers of acetyl-9-fluorenone. chromatographyonline.comresearchgate.net

Table 1: Illustrative HPLC Parameters for Fluorenone Derivative Analysis This table is based on methods for related compounds and serves as a starting point for the analysis of this compound.

ParameterCondition
Column C18 or other reversed-phase column (e.g., Newcrom R1) sielc.com
Mobile Phase Acetonitrile/Water gradient sielc.com
Additive Phosphoric acid or formic acid (for MS compatibility) sielc.com
Detector UV-Vis (wavelength to be determined based on the UV spectrum of this compound)
Flow Rate Typically 0.5-1.5 mL/min

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is a solid with a relatively high molecular weight, its analysis by GC would likely require elevated temperatures for volatilization. The compound's amenability to GC-MS analysis has been noted. nih.gov

Table 2: Representative GC-MS Parameters for the Analysis of Aromatic Ketones This table provides a general framework for developing a GC method for this compound, based on the analysis of similar compounds.

ParameterCondition
Column Capillary column (e.g., Rxi-5ms)
Carrier Gas Helium or Hydrogen
Injector Temperature 250-300 °C
Oven Program Temperature ramp from a lower initial temperature (e.g., 100 °C) to a final temperature (e.g., 300 °C)
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an essential tool for the structural elucidation and purity assessment of organic compounds. When coupled with a chromatographic technique like GC-MS or LC-MS, it provides both separation and identification capabilities.

For this compound, mass spectrometry can confirm the molecular weight of 222.24 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. While a detailed fragmentation analysis specifically for this compound is not widely published, general fragmentation patterns for ketones and aromatic compounds can be anticipated. wikipedia.orgyoutube.comyoutube.comyoutube.com The molecular ion peak (M+) would be expected, along with fragments resulting from the loss of the acetyl group (CH3CO) or a methyl group (CH3). The mass spectrum of the related compound 2-acetylaminofluorene (B57845) shows a prominent molecular ion peak and fragmentation corresponding to the loss of the acetyl group. restek.com Similarly, the mass spectrum of 9-fluorenone (B1672902) shows a strong molecular ion peak. researchgate.net

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition and can be a powerful tool for purity assessment by detecting the presence of impurities with different elemental formulas.

Table 3: Expected Mass Fragments for this compound This table is based on the principles of mass spectrometry and data from related compounds.

m/zIdentity
222[M]+ (Molecular Ion)
207[M - CH3]+
179[M - CH3CO]+

Spectrophotometric Quantification and In-Situ Reaction Monitoring

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. repligen.comupi.eduufrgs.br Aromatic ketones like this compound are expected to have strong UV absorbance due to the presence of the fluorenone chromophore and the acetyl group.

The UV-Vis spectrum of 9-fluorenone exhibits absorption maxima in various solvents. nycu.edu.tw For example, in hexane, the S1 absorption maximum is at 380 nm. nycu.edu.tw The introduction of an acetyl group is likely to cause a shift in the absorption maximum (λmax). By establishing a calibration curve of absorbance versus concentration at the λmax of this compound, the concentration of the compound in a solution can be accurately determined according to the Beer-Lambert law.

This technique is also valuable for in-situ reaction monitoring. For instance, in a reaction where this compound is formed, the progress of the reaction can be followed by measuring the increase in absorbance at its λmax over time. Conversely, if this compound is a reactant, its consumption can be monitored by the decrease in absorbance.

Table 4: Representative UV-Vis Absorption Data for Fluorenone This data for the parent compound can guide the development of spectrophotometric methods for this compound.

Solventλmax (nm)Reference
Hexane380 nycu.edu.tw
AcetonitrileShifted from hexane nycu.edu.tw
MethanolShifted from hexane nycu.edu.tw

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-layer chromatography is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions. It allows for the qualitative assessment of the consumption of reactants and the formation of products.

In the context of synthesizing or using this compound, TLC can be used to track the reaction's progress. For example, in a Friedel-Crafts acylation of fluorene (B118485) to produce this compound, a TLC plate would be spotted with the starting material (fluorene), a co-spot of the starting material and the reaction mixture, and the reaction mixture itself. As the reaction proceeds, the spot corresponding to fluorene in the reaction mixture lane will diminish, while a new spot corresponding to the more polar this compound will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

The choice of the eluting solvent system is critical for achieving good separation. A mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. For the separation of fluorene and the more polar 9-fluorenone, a mixture of 10% ethyl acetate in hexanes has been found to be effective. odinity.com A similar solvent system, perhaps with a slightly different ratio, would likely be suitable for monitoring reactions involving this compound. Visualization of the spots on the TLC plate is typically achieved under UV light, as fluorenone and its derivatives are UV-active. odinity.com

Table 5: Example TLC Solvent Systems for Fluorene/Fluorenone Separations These systems can be adapted for monitoring reactions involving this compound.

Solvent System (v/v)ApplicationReference
10% Ethyl Acetate / 90% HexanesSeparation of fluorene and 9-fluorenone odinity.com
20% Dichloromethane / 80% HexanesMonitoring the oxidation of fluorene to fluorenone chegg.com
50:50 Methanol / Tetrahydrofuran (B95107)Monitoring the reduction of fluorenone to fluorenol odinity.com

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-Acetyl-9-fluorenone, and how can researchers optimize these techniques for purity assessment?

  • Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of acetyl and ketone functional groups, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve structural details. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, with mobile-phase optimization (e.g., acetonitrile/water gradients) to separate impurities. Calibration against certified reference materials (CRMs) ensures accuracy .

Q. What synthetic routes are effective for producing this compound with high yield?

  • Methodological Answer : Friedel-Crafts acylation of 9-fluorenone using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) is a common method. Key parameters include reaction temperature (60–80°C), solvent choice (e.g., dichloromethane), and stoichiometric control of the acylating agent. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) improves yield .

Q. How should researchers design experiments to assess the stability of this compound in different solvents?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in polar (e.g., DMSO) and nonpolar (e.g., hexane) solvents, then monitor degradation over time using UV-Vis spectroscopy. Control variables include temperature, light exposure, and oxygen levels. Data should be analyzed using Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can contradictions in reported toxicity data for this compound derivatives be resolved?

  • Methodological Answer : Apply systematic review frameworks to evaluate study design heterogeneity (e.g., cell lines vs. in vivo models). Validate findings using in silico toxicity prediction tools (e.g., QSAR models) and replicate experiments under standardized OECD guidelines. Cross-reference with structurally analogous compounds (e.g., 9-fluorenone derivatives) to identify structure-activity relationships .

Q. What interdisciplinary approaches are needed to elucidate the catalytic mechanism of this compound?

  • Methodological Answer : Combine kinetic isotope effect (KIE) studies with computational density functional theory (DFT) simulations to probe reaction intermediates. Use synchrotron-based X-ray absorption spectroscopy (XAS) to characterize catalytic sites. Collaborate with theoretical chemists to reconcile discrepancies between experimental and computational data .

Q. What strategies should be employed to investigate photochemical degradation pathways under varying environmental conditions?

  • Methodological Answer : Design controlled photolysis experiments using UV/Vis lamps with wavelength-specific filters. Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS) and compare with environmental samples (e.g., soil/water matrices). Incorporate ecological hazard assessments using Daphnia magna or Vibrio fischeri bioassays to evaluate ecotoxicity .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting data on the mutagenicity of this compound?

  • Methodological Answer : Perform Ames test replicates with multiple bacterial strains (e.g., Salmonella typhimurium TA98/TA100) under metabolic activation (S9 fraction). Use meta-analysis to quantify variability across studies. If discrepancies persist, conduct follow-up micronucleus assays in mammalian cells to confirm genotoxicity .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use Bayesian hierarchical models to account for inter-study variability. Validate with bootstrap resampling to assess confidence intervals .

Safety & Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis/purification steps, nitrile gloves, and chemical-resistant lab coats. Store in amber glass containers under inert gas (N₂/Ar) to prevent oxidation. Regularly monitor airborne particulates using OSHA-compliant methods (e.g., NIOSH Manual of Analytical Methods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.